molecular formula C16H23N3O7 B12547426 Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate

Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate

Cat. No.: B12547426
M. Wt: 369.37 g/mol
InChI Key: MPNNOLMALBFESP-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate is a structurally complex molecule featuring a pyrimidine core substituted with dimethyl and dioxo groups at positions 1, 3, 2, and 2. The pyrimidine ring is further functionalized at position 5 with a butanoate side chain containing an ethoxy-oxoethylamino moiety.

The compound’s structure highlights key reactive sites:

  • Ethyl ester groups: The ethoxy substituents (at both the pyrimidine and butanoate chain) may modulate lipophilicity and metabolic stability.
  • Amide linkage: The [(2-ethoxy-2-oxoethyl)amino] group introduces conformational flexibility and additional hydrogen-bonding donors/acceptors.

Properties

Molecular Formula

C16H23N3O7

Molecular Weight

369.37 g/mol

IUPAC Name

ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C16H23N3O7/c1-5-25-13(21)8-17-12(20)7-10(15(23)26-6-2)11-9-18(3)16(24)19(4)14(11)22/h9-10H,5-8H2,1-4H3,(H,17,20)

InChI Key

MPNNOLMALBFESP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CC(C1=CN(C(=O)N(C1=O)C)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents Functional Groups Affecting Reactivity/Bioactivity Evidence ID
Target Compound Pyrimidine (1,3-dimethyl-2,4-dioxo) 5-position: Butanoate with [(2-ethoxy-2-oxoethyl)amino] Dioxo pyrimidine, ethoxy esters, amide linkage -
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine (6-methyl) 4-position: Thietan-3-yloxy; 2-position: thioacetate Thioether, thietane (3-membered sulfur ring)
Ethyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydropyrimidine-5-carboxylate Pyrimidine (6-methyl, sulfanylidene) 4-position: Diphenylpyrazole; 2-position: sulfanylidene Sulfur-containing pyrimidine, pyrazole substituent
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate Pyrimidine 4-position: Ethoxy-oxoethoxy; 2-position: (methylthio)benzylamino Ethoxy-oxoethyl ether, benzylamino group
4-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoic acid Cyclohexane Cyclohexyl group substituted with methyl and isopropyl; oxobutanoate chain Aliphatic ester, bulky cyclohexyl substituent

Key Observations:

Pyrimidine Core Modifications: The target compound’s 1,3-dimethyl-2,4-dioxo pyrimidine core distinguishes it from analogs like Compound 1 (), which lacks dioxo groups but features a thietane ring. Compared to the sulfanylidene pyrimidine in , the target’s dioxo groups may reduce nucleophilic reactivity but enhance stability under oxidative conditions .

Side Chain Functionality: The [(2-ethoxy-2-oxoethyl)amino] group in the target compound is structurally analogous to the ethoxy-oxoethoxy substituent in ’s pyrimidine derivative. Both groups introduce ester linkages, but the target’s amide bond may confer greater resistance to esterase-mediated hydrolysis . In contrast, the cyclohexyl-substituted oxobutanoate in exhibits significantly higher steric bulk, likely reducing membrane permeability compared to the target’s linear ethoxy-oxoethyl chain .

Synthetic Accessibility :

  • The synthesis of the target compound’s pyrimidine core may parallel methods described in , where triethylamine and dichloromethane are used to facilitate acyl chloride reactions. However, the presence of multiple ethoxy groups may necessitate stringent anhydrous conditions to avoid ester hydrolysis .
  • By contrast, sulfur-containing analogs (e.g., ) often require thiourea or thiol intermediates, introducing synthetic complexity due to sulfur’s redox sensitivity .

Inferred Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The ethoxy esters and dioxo pyrimidine suggest moderate lipophilicity (estimated logP ~2.5–3.5), higher than the sulfanylidene derivative in (logP ~1.8 due to sulfur’s polarity) but lower than the cyclohexyl-substituted compound in (logP >4.0) .
  • Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, but the amide linkage in the target compound may slow degradation compared to ether-linked analogs like .

Research Implications

  • Medicinal Chemistry : The target compound’s amide and ester functionalities make it a candidate for prodrug development, particularly for targeting intracellular enzymes (e.g., kinases) where esterase activation is required .
  • Material Science : The dioxo pyrimidine core could serve as a chelating agent for metal ions, a feature absent in sulfur-containing analogs .

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